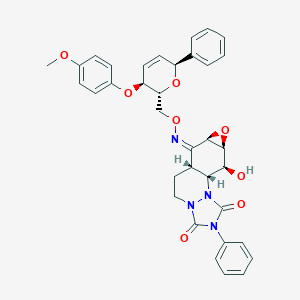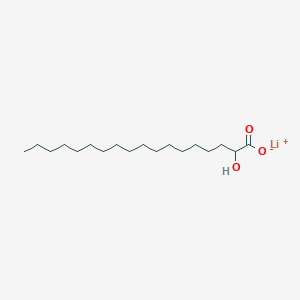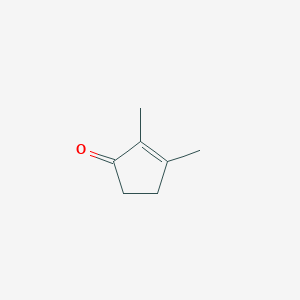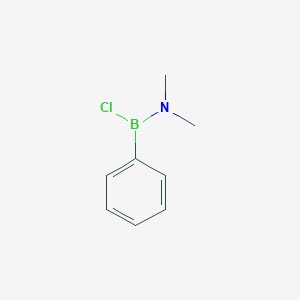
1-Chloro-N,N-dimethyl-1-phenylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N-dimethyl-1-phenylboranamine, also known as Chloro-DMPPB, is an organic compound that has been used in scientific research for its potential as a therapeutic agent. This compound is a boron-containing molecule that has been shown to have a unique mechanism of action that makes it a promising candidate for further study.
Mechanism of Action
1-Chloro-N,N-dimethyl-1-phenylboranamine has a unique mechanism of action that sets it apart from other boron-containing compounds. This compound has been shown to inhibit the activity of a specific enzyme called proteasome, which is involved in the degradation of proteins in cells. By inhibiting proteasome activity, 1-Chloro-N,N-dimethyl-1-phenylboranamine can cause the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-Chloro-N,N-dimethyl-1-phenylboranamine has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which could make it useful in the treatment of other diseases as well.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Chloro-N,N-dimethyl-1-phenylboranamine for lab experiments is its potency as an anti-tumor agent. This compound has been shown to have activity against a variety of different types of cancer cells, making it a versatile tool for cancer research. However, one of the limitations of 1-Chloro-N,N-dimethyl-1-phenylboranamine is its potential toxicity, which could make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 1-Chloro-N,N-dimethyl-1-phenylboranamine. One area of interest is in the development of new formulations of this compound that could improve its pharmacokinetic properties and reduce its toxicity. Another area of interest is in the study of the mechanism of action of 1-Chloro-N,N-dimethyl-1-phenylboranamine, which could lead to the development of new drugs that target the proteasome pathway. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of 1-Chloro-N,N-dimethyl-1-phenylboranamine as a cancer treatment.
Synthesis Methods
1-Chloro-N,N-dimethyl-1-phenylboranamine can be synthesized using a variety of methods, but one of the most common is the reaction of N,N-dimethyl-1-phenylboranamine with thionyl chloride. This reaction results in the formation of 1-Chloro-N,N-dimethyl-1-phenylboranamine as the main product, which can be purified using standard methods.
Scientific Research Applications
1-Chloro-N,N-dimethyl-1-phenylboranamine has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One of the most promising areas of study is in the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a potential candidate for further development as a cancer treatment.
properties
CAS RN |
1196-44-7 |
|---|---|
Product Name |
1-Chloro-N,N-dimethyl-1-phenylboranamine |
Molecular Formula |
C8H11BClN |
Molecular Weight |
167.44 g/mol |
IUPAC Name |
N-[chloro(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H11BClN/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FJUVAEJCDOGMQS-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(N(C)C)Cl |
Canonical SMILES |
B(C1=CC=CC=C1)(N(C)C)Cl |
synonyms |
Chloro(dimethylamino)phenylborane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



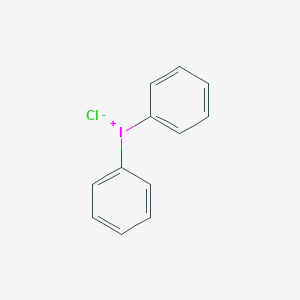
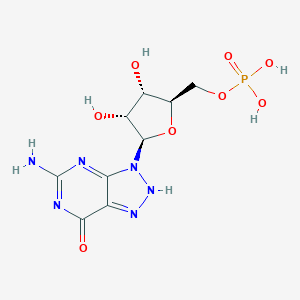
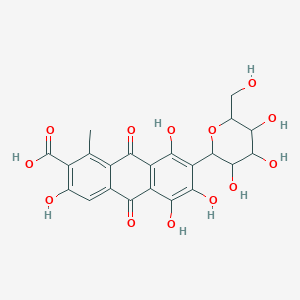

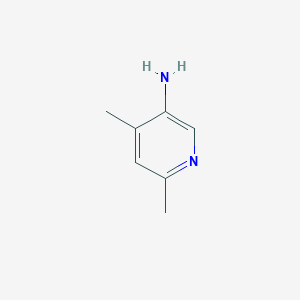
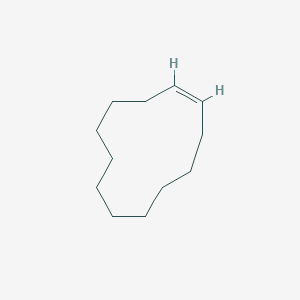
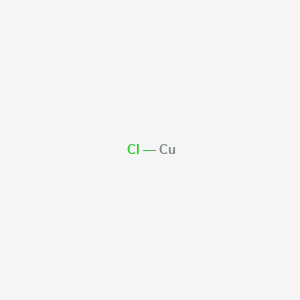
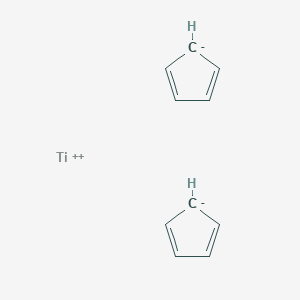
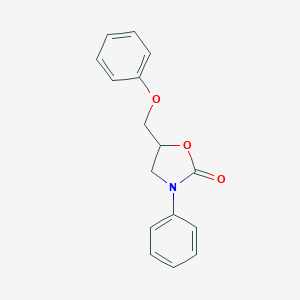
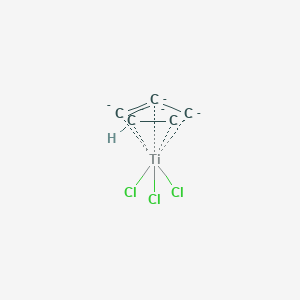
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
